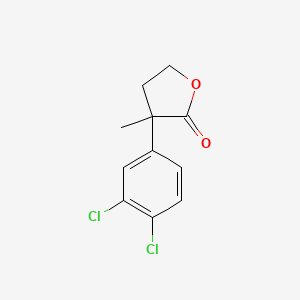![molecular formula C15H11N5O3 B8397773 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid](/img/structure/B8397773.png)
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid
Overview
Description
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is an organic compound with a complex structure that includes a tetrazole ring and a benzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes and then heated to 120°C for 18-20 hours .
Another method involves the reaction of 4-bromobenzoic acid with copper cyanide in an organic solvent. The reaction mixture is then subjected to extraction and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzoylamino group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole ring structure but lacks the benzoylamino group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a fluorine atom, which imparts different chemical properties.
Uniqueness
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is unique due to its combination of the tetrazole ring and benzoylamino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H11N5O3 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-7-5-11(6-8-12)15(22)23)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChI Key |
XVSQJPIBQVIKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


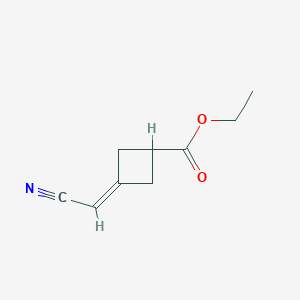
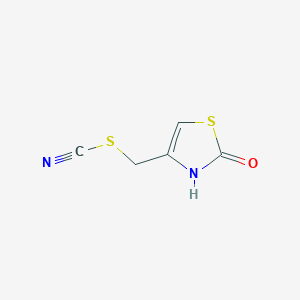
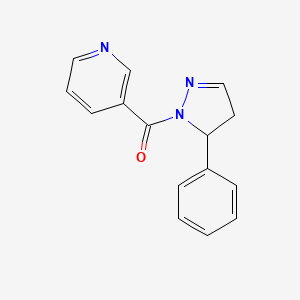
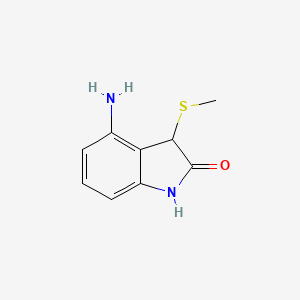
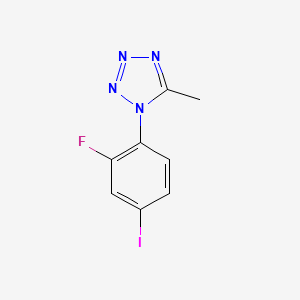

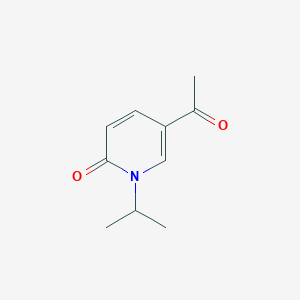

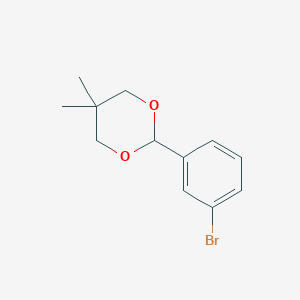
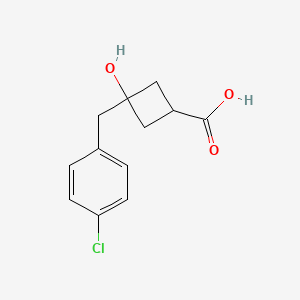
![4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester](/img/structure/B8397793.png)
